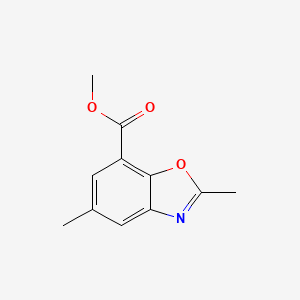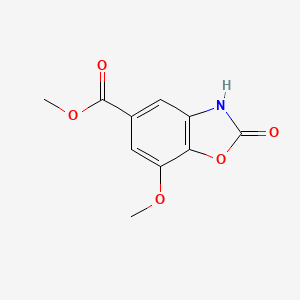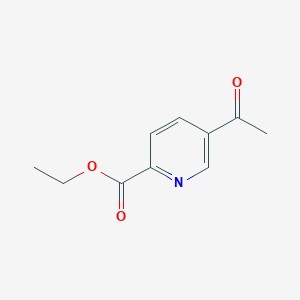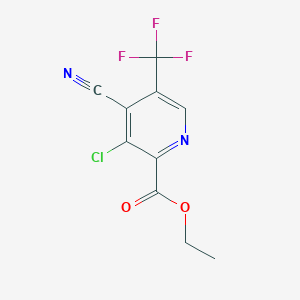![molecular formula C8H3ClF3N3O B1392791 2-Chloro-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine CAS No. 1203898-23-0](/img/structure/B1392791.png)
2-Chloro-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine
Vue d'ensemble
Description
“2-Chloro-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine” is a trifluoromethyl-substituted pyridine derivative . It contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine . This compound and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds .
Synthesis Analysis
The synthesis of trifluoromethylpyridine (TFMP) derivatives, such as “2-Chloro-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine”, is generally achieved via two main methods . One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The choice of method largely depends on the identity of the desired target compound .Molecular Structure Analysis
The molecular structure of “2-Chloro-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine” is characterized by the presence of a fluorine atom and a pyridine in their structure . These elements are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis
The chemical reactions involving “2-Chloro-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine” are typically related to the introduction of TFMP groups within the structures of other molecules . For example, 2,3-dichloro-5-(trifluoromethyl) pyridine (2,3,5-DCTF) can be obtained by direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Chloro-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine” are largely influenced by the presence of a fluorine atom and a pyridine in their structure . These elements are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Applications De Recherche Scientifique
Agrochemical Industry
- Field : Agrochemical Industry .
- Application : “2-Chloro-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine” and its derivatives are used in the protection of crops from pests . More than 20 new trifluoromethylpyridine (TFMP)-containing agrochemicals have acquired ISO common names .
- Method of Application : The specific methods of application or experimental procedures were not detailed in the sources. However, it’s mentioned that 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), a derivative, is used as a chemical intermediate for the synthesis of several crop-protection products .
- Results : The major outcome is the protection of crops from pests .
Pharmaceutical Industry
- Field : Pharmaceutical Industry .
- Application : Several TFMP derivatives are used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
- Results : The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Herbicide Intermediate
- Field : Agrochemical Industry .
- Application : This compound is used as an intermediate in the synthesis of fluazifop-P-butyl and haloxyfop-R-methyl, which are herbicides .
- Results : The major outcome is the production of effective herbicides .
Insecticide Intermediate
- Field : Agrochemical Industry .
- Application : This compound is used as an intermediate in the synthesis of chlorfluazuron, which is an insecticide .
- Results : The major outcome is the production of effective insecticides .
Pharmaceutical Intermediate
- Field : Pharmaceutical Industry .
- Application : This compound is used as an intermediate in the synthesis of various pharmaceutical compounds .
- Results : The major outcome is the production of effective pharmaceutical compounds .
Liquid Crystal Intermediate
- Field : Material Science .
- Application : This compound is used as an intermediate in the synthesis of various liquid crystal compounds .
- Results : The major outcome is the production of effective liquid crystal compounds .
Preparation of (trifluoromethyl)pyridyllithiums
- Field : Organic Chemistry .
- Application : This compound is used in the preparation of (trifluoromethyl)pyridyllithiums .
- Results : The major outcome is the production of (trifluoromethyl)pyridyllithiums .
Synthesis of Metal-Organic Frameworks (MOFs)
- Field : Material Science .
- Application : This compound is used in the synthesis of metal-organic frameworks (MOFs) .
- Results : The major outcome is the production of MOFs .
Synthesis of Methiodide Salts
- Field : Organic Chemistry .
- Application : This compound is used in the synthesis of methiodide salts .
- Results : The major outcome is the production of methiodide salts .
Preparation of 5,5’-bis (trifluoromethyl)-2,2’-bipyridine
Safety And Hazards
Orientations Futures
The demand for TFMP derivatives has been increasing steadily over the last 30 years . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . In addition, the agricultural research community faces the challenge of producing pesticides that not only prevent crop losses caused by parasites but also protect human populations from the spread of diseases . It is expected that many novel applications of TFMP will be discovered in the future .
Propriétés
IUPAC Name |
3-(2-chloropyridin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF3N3O/c9-5-4(2-1-3-13-5)6-14-7(16-15-6)8(10,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRBWYBRXXRCGDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C2=NOC(=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 3-oxo-1-thia-4,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1392709.png)
![Potassium 3-[4-(oxolane-2-carbonyl)piperazin-1-yl]propanoate](/img/structure/B1392711.png)
![4-(4-Methylbenzyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B1392713.png)
![4-Ethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B1392715.png)

![Ethyl 8-chloro-6-cyanoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1392718.png)


![4-[3-(Diethylamino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B1392723.png)
![1-[(4-Methoxyphenyl)sulfonyl]pyrrolidin-3-amine](/img/structure/B1392724.png)


![{4-[3-(Morpholin-4-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl}amine](/img/structure/B1392727.png)
